molecular formula C9H20O4 B1590470 2-(2,2-Diethoxyethyl)-1,3-propanediol CAS No. 55387-85-4

2-(2,2-Diethoxyethyl)-1,3-propanediol

Cat. No. B1590470
CAS RN: 55387-85-4
M. Wt: 192.25 g/mol
InChI Key: HKZYWLNVGYRMDG-UHFFFAOYSA-N
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Description

“(2,2-Diethoxyethyl)benzene” belongs to the class of organic compounds known as benzene and substituted derivatives . It is a sweet, almond, and bluebell tasting compound .


Molecular Structure Analysis

The molecular formula of “(2,2-Diethoxyethyl)benzene” is C12H18O2 . Its molecular weight is 194.27 .


Physical And Chemical Properties Analysis

“(2,2-Diethoxyethyl)benzene” is a liquid at room temperature . Its density is predicted to be 0.964±0.06 g/cm3 .

Scientific Research Applications

Chiral Building Blocks and Antiviral Agents

  • Synthesis of Chiral Gamma-Lactones and Antiviral Nucleosides : (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate, synthesized through a lipase-catalyzed reaction, serves as a chiral building block. It facilitates the synthesis of chiral 3-substituted gamma-lactones and novel nucleosides with potential antiviral activity (Terao, Akamatsu, & Achiwa, 1991).

Enzyme Catalysis and Asymmetrization

  • Lipase-Catalyzed Asymmetrization : The compound is used in the enzyme-catalyzed asymmetrization of prochiral 2,2-disubstituted 1,3-propanediols. This process generates products with chiral quaternary carbon centers, showcasing the molecule's utility in producing chiral compounds (Akai, Naka, Takebe, & Kita, 1997).

Downstream Processing in Bioproduction

  • Separation and Purification in Microbial Production : In the context of microbial production, the downstream processing of compounds like 1,3-propanediol is critical. Efficient separation and purification methods are essential for the economic viability of such processes, highlighting the importance of understanding compounds like 2-(2,2-Diethoxyethyl)-1,3-propanediol in biotechnological applications (Xiu & Zeng, 2008).

Synthesis of Nucleotide Analogues

  • Chemoenzymatic Synthesis of Acyclic Nucleotide Analogues : An alternative synthesis method for 1,3-propanediol derivatives, including those with a diethoxyphosphoryldifluoroethyl group, has been developed. This method enables the chemoenzymatic transformation of these derivatives into acyclic nucleotide analogues, showing the compound's relevance in medicinal chemistry (Murano et al., 2005).

Applications in Material Science

  • Modification of Kaolinite Surfaces : Propanediols, including 1,3-propanediol, are used to modify kaolinite surfaces through transesterification. This process suggests potential applications for specific adsorption and regioselective reactions, indicating the material science applications of compounds like 2-(2,2-Diethoxyethyl)-1,3-propanediol (Itagaki & Kuroda, 2003).

Safety And Hazards

“(2,2-Diethoxyethyl)benzene” has been classified with the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protection .

properties

IUPAC Name

2-(2,2-diethoxyethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZYWLNVGYRMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CO)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480168
Record name 2-(2,2-Diethoxyethyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diethoxyethyl)-1,3-propanediol

CAS RN

55387-85-4
Record name 2-(2,2-Diethoxyethyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled suspension (0° C.) of lithium aluminum hydride (4.9 g, 0.129 mol) in anhydrous tetrahydrofuran (80 mL), was added a solution of diethyl 2,2-diethoxyethylmalonate (17.6 g, 63.7 mmol) in anhydrous tetrahydrofuran (60 mL), and the mixture was stirred 3 h at room temperature. Then, the reaction mixture was immersed in an ice bath and a mixture of water (4.6 mL) and tetrahydrofuran (9.2 mL) was added dropwise followed by a solution of 15% sodium hydroxide (4.6 mL) and water (12.5 mL). After stirring for 20 minutes, the suspension was filtered off, the solvent was removed at reduced pressure, and 300 mL of chloroform was added. The solution was dried over sodium sulfate and after removal of the solvent, 8.8 g of a white solid was obtained and used in the next step without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 2
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 3
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 4
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 5
2-(2,2-Diethoxyethyl)-1,3-propanediol
Reactant of Route 6
2-(2,2-Diethoxyethyl)-1,3-propanediol

Citations

For This Compound
9
Citations
Y TERAO, M AKAMATSU, K ACHIWA - … and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
A chiral building block,(R)-2-(2, 2-diethoxyethyl)-1, 3-propanediol monoacetate was synthesized in high optical and chemical yields by lipase-catalyzed transesterification. From this …
Number of citations: 68 www.jstage.jst.go.jp
RA De Haan - 1994 - search.proquest.com
A stereoselective synthesis of the trioxaspiroketal subunit of saponaceolide A was accomplished in 4 steps from a 2-alkoxymethyl-2-methoxy-1, 7-dioxaspiro (5.5) undec-3-en-5-one. …
Number of citations: 2 search.proquest.com
M Tanaka, S Sagawa, J Hoshi, F Shimoma… - Bioorganic & medicinal …, 2006 - Elsevier
Conformationally restricted 3-anilino-4-(3-indolyl)maleimide derivatives were designed and synthesized aiming at discovery of novel protein kinase Cβ (PKCβ)-selective inhibitors …
Number of citations: 56 www.sciencedirect.com
V Nair, TS Jahnke - Antimicrobial agents and chemotherapy, 1995 - Am Soc Microbiol
In summary, many isomeric analogs of ddNs of both D-related and L-related absolute stereochemistries have been synthesized and evaluated in vitro for their antiviral activities. A few of …
Number of citations: 195 journals.asm.org
LS Jeong, HO Kim, HR Moon, JH Hong… - Journal of medicinal …, 2001 - ACS Publications
On the basis of the fact that apio dideoxynucleosides, in which the furanose oxygen and the C2 of the 2,3-dideoxyribose are transposed, exhibited potent anti-HIV activity and 2‘,3‘-…
Number of citations: 39 pubs.acs.org
T Staroske, M Käsler, P Welzel - Chirality, 1997 - Wiley Online Library
A route to (−)‐(S)‐4‐benzyloxy‐2‐[(tert‐butyl‐diphenyl‐silyloxy)‐methyl]‐1‐butanol (2e) starting from an achiral 1,3‐propanediol derivative is described. Chirality 9:463–468, 1997. © …
Number of citations: 2 onlinelibrary.wiley.com
K Toti, M Renders, E Groaz, P Herdewijn… - Chemical …, 2015 - ACS Publications
This review focuses on 4′-hydroxymethyl- or nucleobase-transposed nucleosides, nucleotides, and nucleoside phosphonates, their stereoisomers, and their close analogues. The …
Number of citations: 23 pubs.acs.org
HR Moon, KR Kim, BT Kim, KJ Hwang… - … and Nucleic Acids, 2005 - Taylor & Francis
Apio north-methanocarbocyclic nucleosides 1–3 with bicyclo[3.1.0]hexane template were first synthesized. Introduction of hydroxymethyl substituent was efficiently and stereoselectively …
Number of citations: 14 www.tandfonline.com
MW Chun, HW Lee, JH Kim, HO Kim… - … , and Nucleic Acids, 2007 - Taylor & Francis
Homo-apioneplanocin A (1) as a potential inhibitor of S-adenosylhomocysteine hydrolase was synthesized from D-ribose, employing stereoselective hydroxymethylation, regioselective …
Number of citations: 1 www.tandfonline.com

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